molecular formula C13H15ClO2 B14610647 (6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid CAS No. 57145-13-8

(6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid

Cat. No.: B14610647
CAS No.: 57145-13-8
M. Wt: 238.71 g/mol
InChI Key: WVQDGYWMLYMYQC-UHFFFAOYSA-N
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Description

(6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid is a synthetic organic compound that belongs to the class of indane derivatives. This compound is characterized by the presence of a chloro substituent at the 6th position, two methyl groups at the 2nd position, and an acetic acid moiety attached to the 5th position of the indane ring system. Indane derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of (6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid can be achieved through various synthetic routes. One common method involves the alkylation of 6-chloro-2,3-dihydro-1H-inden-5-yl acetic acid with 2,2-dimethylpropane in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain. Additionally, it may interfere with the replication of certain pathogens, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

(6-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetic acid can be compared with other similar compounds, such as:

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.

    2,3-Dihydro-1H-inden-1-one: A related indane derivative with different substituents and chemical properties.

    6-Chloro-2,3-dihydro-1H-inden-5-yl acetic acid: A compound with a similar structure but lacking the dimethyl groups at the 2nd position.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other indane derivatives.

Properties

CAS No.

57145-13-8

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

2-(6-chloro-2,2-dimethyl-1,3-dihydroinden-5-yl)acetic acid

InChI

InChI=1S/C13H15ClO2/c1-13(2)6-9-3-8(5-12(15)16)11(14)4-10(9)7-13/h3-4H,5-7H2,1-2H3,(H,15,16)

InChI Key

WVQDGYWMLYMYQC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C1)Cl)CC(=O)O)C

Origin of Product

United States

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